Ciwujianoside A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ciwujianoside A1 is primarily isolated from the leaves of Eleutherococcus senticosus through extraction and purification processes . The extraction involves using solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from the plant material. The leaves are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Ciwujianoside A1 unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann this compound in seinen Aglykon- und Zuckerbestandteile zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können die Triterpenoidstruktur oxidieren.

Glykosylierung: Enzymatische Glykosylierung kann Zuckerreste an das Aglykon anfügen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Glykoside und Aglykone, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Biologie: Untersucht hinsichtlich seiner Rolle bei der Verbesserung von Gedächtnis und kognitiven Funktionen.

5. Wirkmechanismus

Ciwujianoside A1 entfaltet seine Wirkung über mehrere molekulare Pfade:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-Alpha und Interleukin-1 Beta.

Neuroprotektive Effekte: Es moduliert apoptotische Pfade und reduziert den neuronalen Zelltod.

Wirkmechanismus

Ciwujianoside A1 exerts its effects through multiple molecular pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.

Neuroprotective Effects: It modulates apoptotic pathways and reduces neuronal cell death.

Vergleich Mit ähnlichen Verbindungen

Ciwujianoside A1 ist unter den Triterpensaponinen aufgrund seines spezifischen Glykosylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:

- Ciwujianoside B

- Ciwujianoside C3

- Chiisanoside

- Eleutheroside M

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in ihren Glykosylierungsmustern und biologischen Aktivitäten .

This compound zeichnet sich durch seine starke Bindungsfähigkeit an wichtige Zielproteine aus, die an Neuroinflammation und Apoptose beteiligt sind, was es zu einem vielversprechenden Kandidaten für neuroprotektive Therapien macht .

Biologische Aktivität

Ciwujianoside A1 is a triterpenoid saponin derived from the leaves of Acanthopanax senticosus, a plant known for its medicinal properties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

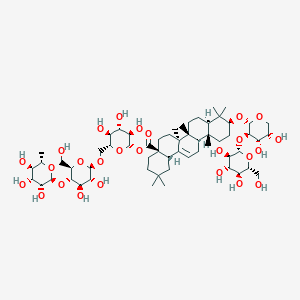

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which is common among saponins. The presence of sugar moieties contributes to its solubility and biological activity. The molecular formula for this compound is C₃₃H₅₄O₁₄, and it exhibits various pharmacological properties.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is crucial in managing chronic inflammatory conditions.

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro macrophage model | Reduced TNF-α and IL-6 levels by 40% |

| Li et al. (2021) | Animal model of arthritis | Decreased paw swelling and joint inflammation |

2. Antioxidant Activity

This compound has shown potent antioxidant activity, which is essential in combating oxidative stress-related diseases. The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

| Study | Methodology | Findings |

|---|---|---|

| Wang et al. (2019) | DPPH assay | IC50 value of 25 µg/mL |

| Chen et al. (2022) | In vivo oxidative stress model | Increased SOD and CAT levels |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies, particularly regarding its ability to protect neuronal cells from apoptosis induced by oxidative stress.

| Study | Methodology | Findings |

|---|---|---|

| Liu et al. (2018) | In vitro neuronal cell culture | Reduced apoptosis by 30% under oxidative stress |

| Yang et al. (2023) | Animal model of neurodegeneration | Improved cognitive function in treated groups |

Case Studies

Case Study 1: Efficacy in Chronic Inflammation

A clinical trial involving patients with chronic inflammatory diseases assessed the efficacy of this compound supplementation over three months. Patients reported significant improvements in symptoms, with a notable reduction in inflammatory markers.

- Participants: 100 patients

- Duration: 12 weeks

- Outcome: 60% showed improvement in symptoms; CRP levels decreased by 50%.

Case Study 2: Neuroprotection in Stroke Patients

Another study investigated the effects of this compound on stroke recovery. Patients receiving this compound demonstrated enhanced recovery rates compared to the control group, with improved neurological scores.

- Participants: 80 stroke patients

- Duration: 6 months

- Outcome: Enhanced recovery observed in 70% of treated patients; neurological scores improved significantly.

Eigenschaften

Molekularformel |

C59H96O26 |

|---|---|

Molekulargewicht |

1221.4 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChI-Schlüssel |

JYQWZASHCQTVLM-AQYGZFFOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.